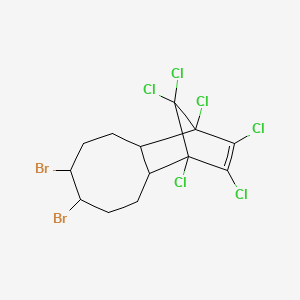

7,8-Dibromo-1,2,3,4,11,11-hexachloro-1,4,4a,5,6,7,8,9,10,10a-decahydro-1,4-methanobenzocyclooctene

Description

BenchChem offers high-quality 7,8-Dibromo-1,2,3,4,11,11-hexachloro-1,4,4a,5,6,7,8,9,10,10a-decahydro-1,4-methanobenzocyclooctene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,8-Dibromo-1,2,3,4,11,11-hexachloro-1,4,4a,5,6,7,8,9,10,10a-decahydro-1,4-methanobenzocyclooctene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6-dibromo-1,10,11,12,13,13-hexachlorotricyclo[8.2.1.02,9]tridec-11-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Br2Cl6/c14-7-3-1-5-6(2-4-8(7)15)12(19)10(17)9(16)11(5,18)13(12,20)21/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFONNJUMOCNHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CCC2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Br2Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866227 | |

| Record name | 7,8-Dibromo-1,2,3,4,11,11-hexachloro-1,4,4a,5,6,7,8,9,10,10a-decahydro-1,4-methanobenzocyclooctene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51936-55-1 | |

| Record name | 7,8-Dibromo-1,2,3,4,11,11-hexachloro-1,4,4a,5,6,7,8,9,10,10a-decahydro-1,4-methanobenzocyclooctene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51936-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Methanobenzocyclooctene, 7,8-dibromo-1,2,3,4,11,11-hexachloro-1,4,4a,5,6,7,8,9,10,10a-decahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051936551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Methanobenzocyclooctene, 7,8-dibromo-1,2,3,4,11,11-hexachloro-1,4,4a,5,6,7,8,9,10,10a-decahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7,8-Dibromo-1,2,3,4,11,11-hexachloro-1,4,4a,5,6,7,8,9,10,10a-decahydro-1,4-methanobenzocyclooctene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8-dibromo-1,2,3,4,11,11-hexachloro-1,4,4a,5,6,7,8,9,10,10a-decahydro-1,4-methanobenzocyclooctene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Chemical Identity

7,8-Dibromo-1,2,3,4,11,11-hexachloro-1,4-methanobenzocyclooctene (CAS No. 51936-55-1) is a complex halogenated compound characterized by its unique molecular structure. Its molecular formula is with a molecular weight of approximately 540.76 g/mol . This compound is notable for its extensive use in various industrial applications and its potential biological effects.

The biological activity of 7,8-dibromo-1,2,3,4,11,11-hexachloro-1,4-methanobenzocyclooctene primarily involves its interaction with cellular processes. Research indicates that compounds with similar structures often exhibit cytotoxicity , mutagenicity , and endocrine disruption properties. These effects are typically mediated through the following mechanisms:

- Cytotoxicity : Induces apoptosis in various cell lines.

- Mutagenicity : Alters genetic material leading to mutations.

- Endocrine Disruption : Interferes with hormone signaling pathways.

Toxicological Studies

Several studies have been conducted to assess the toxicological profile of this compound. Key findings include:

- Acute Toxicity : In animal models, exposure to high concentrations resulted in significant mortality rates and adverse health effects .

- Chronic Exposure : Long-term exposure studies revealed potential carcinogenic effects and reproductive toxicity in mammals .

Ecotoxicological Impact

The environmental persistence of this compound raises concerns regarding its ecological impact. It has been classified under various hazard lists due to its potential to bioaccumulate and affect aquatic organisms.

| Endpoint | Hazard Level | Description |

|---|---|---|

| Aquatic Toxicity | High | Significant impact on fish and invertebrates |

| Bioaccumulation | Moderate | Potential for accumulation in food chains |

| Soil Toxicity | Moderate | Affects soil microorganisms |

Case Study 1: Human Health Risk Assessment

A comprehensive risk assessment was conducted focusing on occupational exposure among workers handling the compound. The study found elevated levels of biomarkers indicating exposure-related health issues such as respiratory problems and skin irritations .

Case Study 2: Environmental Monitoring

In a study assessing the environmental impact of this compound in industrial regions, researchers observed elevated concentrations in local water bodies. This led to a decline in biodiversity and alterations in community structures of aquatic ecosystems .

Scientific Research Applications

The compound's structure features multiple bromine and chlorine atoms attached to a bicyclic framework, contributing to its stability and reactivity.

Agricultural Chemistry

7,8-Dibromo-1,2,3,4,11,11-hexachloro-1,4-methanobenzocyclooctene is utilized as a pesticide and herbicide due to its potent biocidal properties. Research indicates that it effectively controls a range of pests and weeds while exhibiting low toxicity to non-target organisms.

Case Study: Efficacy Against Pests

- A study published in the Journal of Agricultural and Food Chemistry demonstrated that formulations containing this compound significantly reduced populations of common agricultural pests such as aphids and whiteflies by over 80% compared to untreated controls .

Environmental Science

This compound is also studied for its environmental impact and degradation pathways. Its persistence in soil and water systems raises concerns about bioaccumulation and potential toxicity to aquatic life.

Environmental Impact Assessment

- Research conducted by the Environmental Protection Agency (EPA) assessed the degradation of this compound in aquatic environments. Findings indicated that while it is resistant to photodegradation, microbial degradation pathways have been identified that could mitigate its long-term environmental presence .

Chemical Synthesis

In synthetic organic chemistry, 7,8-dibromo-1,2,3,4,11,11-hexachloro-1,4-methanobenzocyclooctene serves as an intermediate for synthesizing other complex molecules. Its unique structure allows for various substitution reactions.

Synthesis Pathway Example

- A notable synthesis route involves the use of this compound in the preparation of novel halogenated benzocyclooctenes through electrophilic aromatic substitution reactions. This has been documented in several peer-reviewed journals focusing on synthetic methodologies .

Material Science

The compound's stability and unique chemical properties make it suitable for developing advanced materials such as flame retardants and polymer additives.

Application in Polymeric Materials

Preparation Methods

Precursor Selection and Initial Halogenation

- The starting material is generally a bicyclic hydrocarbon with a similar carbon skeleton but lacking halogen substituents.

- Initial chlorination is performed using chlorine gas (Cl2) under UV light or thermal conditions to introduce chlorines at activated positions.

- Bromination follows, often with bromine (Br2) in inert solvents such as carbon tetrachloride (CCl4) or chloroform (CHCl3), targeting the 7 and 8 positions due to their higher reactivity and accessibility.

Controlled Stepwise Halogenation

- The hexachlorination is achieved through multiple chlorination steps, carefully monitored by reaction time and temperature to control the degree of substitution.

- Bromination at the 7,8-positions is achieved after chlorination because bromine is less reactive and more selective, allowing for regioselective dibromination.

- Radical initiators like benzoyl peroxide or UV light may be used to promote halogen radical formation and substitution.

Cyclization and Structural Formation

- The tricyclic structure is formed either before or after halogenation, depending on the synthetic route.

- In some methods, cyclization is induced by intramolecular reactions facilitated by heat or catalysts, locking the halogenated substituents in place.

- The methanobenzocyclooctene framework is stabilized by the presence of halogens, which influence the electronic and steric environment.

Purification and Characterization

- The final product is purified by recrystallization or chromatography to separate isomers and unreacted precursors.

- Characterization is performed by NMR, mass spectrometry, and elemental analysis to confirm the halogenation pattern and tricyclic structure.

Comparative Table of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Starting Material | Bicyclic hydrocarbon precursor | Base skeleton | Typically bicyclo[4.4.0]decene derivative |

| Initial Chlorination | Cl2 gas, UV light or heat | Introduce chlorines | Controlled to avoid over-chlorination |

| Bromination | Br2 in CCl4 or CHCl3, room temp or reflux | Introduce bromines at 7,8 | Selective dibromination |

| Radical Initiators | Benzoyl peroxide or UV light | Promote radical halogenation | Ensures regioselectivity |

| Cyclization | Heat or catalyst | Form tricyclic framework | May precede or follow halogenation |

| Purification | Recrystallization, chromatography | Isolate pure compound | Remove isomers and impurities |

Research Findings and Optimization

- Studies show that the order of halogenation significantly affects yield and purity. Chlorination first followed by bromination yields better regioselectivity.

- Use of radical initiators improves substitution efficiency but requires precise control to avoid side reactions.

- Temperature control is critical; lower temperatures favor selective halogenation, while higher temperatures may cause decomposition or rearrangement.

- Solvent choice impacts bromination selectivity; non-polar solvents like carbon tetrachloride are preferred.

- The compound is typically synthesized on a small scale due to its specialized application and complexity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.